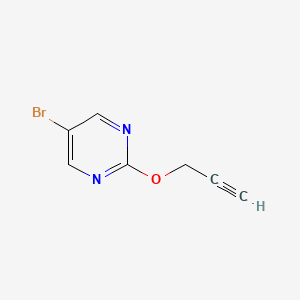

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position and a prop-2-yn-1-yloxy group at the 2-position of the pyrimidine ring. It has a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine typically involves the following steps:

Starting Material: The synthesis begins with 5-bromopyrimidine.

Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or toluene are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Cross-Coupling Reactions: Formation of biaryl or alkyne-substituted pyrimidines.

Oxidation and Reduction Reactions: Formation of carbonyl compounds or alkanes.

Applications De Recherche Scientifique

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The prop-2-yn-1-yloxy group can act as a reactive moiety, facilitating covalent bonding with target molecules. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromopyrimidine: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.

2-(Prop-2-yn-1-yloxy)pyrimidine: Lacks the bromine atom, reducing its reactivity in substitution and cross-coupling reactions.

5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine group instead of the prop-2-yn-1-yloxy group, leading to different chemical and biological properties.

Uniqueness

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins involved in pyrimidine metabolism. Notably, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to a reduction in the proliferation of rapidly dividing cells, making it a candidate for anti-cancer therapies.

Table 1: Enzymatic Interactions

| Enzyme | Activity | Reference |

|---|---|---|

| Dihydroorotate dehydrogenase (DHODH) | Inhibition observed | |

| Thymidylate synthase | Potential interaction |

Cellular Effects

The compound significantly influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect the phosphatidylinositol-calcium second messenger system, which plays a pivotal role in various cellular functions including proliferation and apoptosis.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against certain cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability in colon cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, the compound exerts its effects through specific binding interactions with target biomolecules. The inhibition of DHODH leads to decreased levels of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism is crucial for understanding how the compound can be utilized in therapeutic contexts .

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits DHODH | |

| Modulation of Signaling Pathways | Affects calcium signaling |

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Animal studies have shown that lower doses exhibit minimal toxicity, while higher doses can lead to adverse effects. This highlights the importance of dosage optimization in therapeutic applications .

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy. It is transported across cell membranes via specific transporters, which can influence its bioavailability and overall biological activity.

Subcellular Localization

The localization of this compound within cells affects its functional activity. Targeting signals and post-translational modifications can direct the compound to specific organelles, enhancing its therapeutic potential .

Propriétés

Formule moléculaire |

C7H5BrN2O |

|---|---|

Poids moléculaire |

213.03 g/mol |

Nom IUPAC |

5-bromo-2-prop-2-ynoxypyrimidine |

InChI |

InChI=1S/C7H5BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |

Clé InChI |

AMHARLDZGFBLNZ-UHFFFAOYSA-N |

SMILES canonique |

C#CCOC1=NC=C(C=N1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.